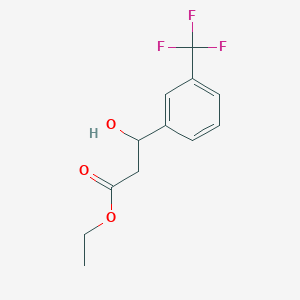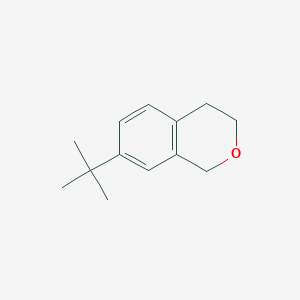
7-(tert-Butyl)isochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyl)isochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles This compound features a tert-butyl group attached to the seventh position of the isochroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)isochroman typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(tert-Butyl)isochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
7-(tert-Butyl)isochroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 7-(tert-Butyl)isochroman involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The tert-butyl group can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Isochroman: The parent compound without the tert-butyl group.
4-Chromanone: Another oxygen-containing heterocycle with different substitution patterns.
3,4-Dihydroisocoumarin: A related compound with a similar ring structure but different functional groups.
Uniqueness: 7-(tert-Butyl)isochroman is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to its analogs, allowing for a broader range of applications in research and industry .
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
7-tert-butyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
HUXAIVKKWYWJIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(CCOC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
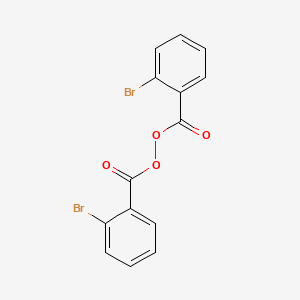
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
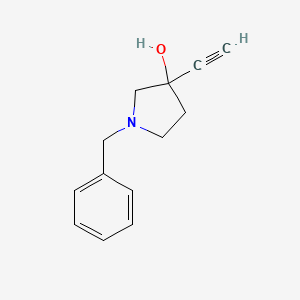


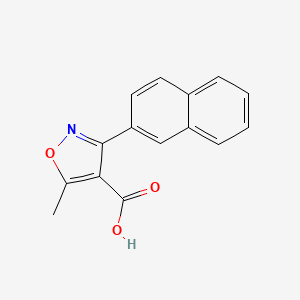
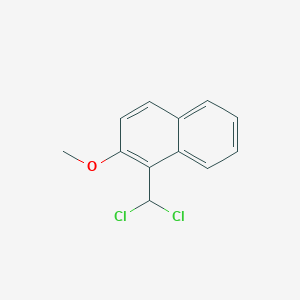
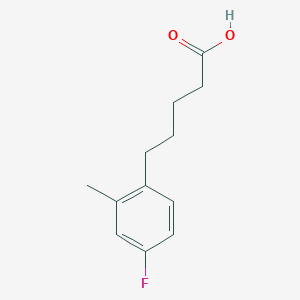
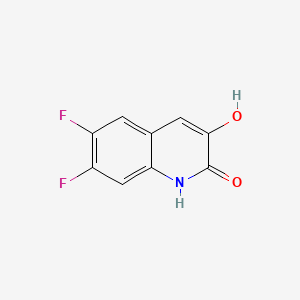
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
